molecular formula C6H13Cl2N3O B11824221 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride

1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride

Cat. No.: B11824221
M. Wt: 214.09 g/mol
InChI Key: RMDYCIZUIKNTDS-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

Molecular Formula

C6H13Cl2N3O

Molecular Weight

214.09 g/mol

IUPAC Name

1-hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C6H11N3O.2ClH/c10-9-4-8-5-3-7-2-1-6(5)9;;/h7-8,10H,1-4H2;2*1H

InChI Key

RMDYCIZUIKNTDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(CN2)O.Cl.Cl

Origin of Product

United States

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